6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a tetracyclic amine derivative featuring a chlorine substituent at position 6 and two methyl groups at position 4 of the tetrahydronaphthalene scaffold. This compound is structurally related to pharmacologically active agents, such as sertraline, but distinct due to its substitution pattern and stereochemistry.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
6-chloro-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7,11H,5-6,14H2,1-2H3 |
InChI Key |
SNODLJUBDCOZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C=C2)Cl)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: The naphthalene derivative undergoes chlorination to introduce the chlorine atom at the 6th position.
Amination: Finally, the compound undergoes amination to introduce the amine group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Tetrahydronaphthalen-1-amine Derivatives
The tetrahydronaphthalen-1-amine core is a versatile scaffold for modifications. Below is a comparative analysis of key analogs:
*CAS provided for the hydrochloride salt.
Key Observations:
- Substituent Effects on Physicochemical Properties: The 4,4-dimethyl groups in the target compound introduce steric hindrance and hydrophobicity compared to unsubstituted analogs (e.g., (S)-6-chloro-THN-1-amine) .
Stereochemical Considerations :
- Enantiomers like (S)-6-chloro-THN-1-amine hydrochloride exhibit distinct biological activities, as evidenced by GLPBIO’s catalog entry . The target compound’s stereochemistry (if resolved) could similarly influence its pharmacological profile.
Biological Activity
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 63515-31-1) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydronaphthalene derivatives and is characterized by the presence of a chlorine atom and two methyl groups on its structure. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN |
| Molecular Weight | 211.72 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that it induces apoptosis and inhibits cell proliferation effectively.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Induction of apoptosis |
| A549 | 12.7 | Cell cycle arrest |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. Research has suggested that it may protect neuronal cells from oxidative stress-induced damage. This property could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity.
Study 2: Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer effects of the compound on human breast cancer cells. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability after 48 hours.
Study 3: Neuroprotection in Animal Models
Animal models subjected to neurotoxic agents were treated with 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. The results indicated a marked decrease in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
